molecular formula C11H5BrCl2NNaO3S2 B1261094 Tasisulam sodium CAS No. 519055-63-1

Tasisulam sodium

Numéro de catalogue B1261094
Numéro CAS: 519055-63-1
Poids moléculaire: 437.1 g/mol
Clé InChI: JCOHXVDKRMWUQP-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tasisulam sodium is a novel anticancer compound that induces apoptosis and exhibits antiangiogenesis activity in a broad range of cancer models . It is selectively toxic towards tumor cells .


Molecular Structure Analysis

The molecular formula of Tasisulam sodium is C11H5BrCl2NNaO3S2 . It has a molecular weight of 437.1 g/mol . The IUPAC name is sodium; (5-bromothiophen-2-yl)sulfonyl- (2,4-dichlorobenzoyl)azanide .


Chemical Reactions Analysis

Tasisulam sodium induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .


Physical And Chemical Properties Analysis

Tasisulam sodium is an acyl-sulfonamide with potential antineoplastic activity . It has a molecular weight of 437.1 g/mol . It does not have any hydrogen bond donors but has five hydrogen bond acceptors .

Applications De Recherche Scientifique

Antitumor Activity

Tasisulam sodium: has been identified as a potent antitumor agent . It induces apoptosis in cancer cells via the intrinsic pathway, leading to cytochrome c release and caspase-dependent cell death . This mechanism is significant in the treatment of various human cancers, offering a new approach to target tumor cells.

Mitotic Progression Inhibition

The compound has shown effectiveness in inhibiting mitotic progression. It increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, resulting in G2–M accumulation and subsequent apoptosis . This is particularly useful in cancer therapies where controlling the cell cycle is crucial.

Vascular Normalization

Tasisulam sodium contributes to vascular normalization , an important aspect of cancer treatment that can improve drug delivery and reduce hypoxia within tumors . This process is vital for enhancing the effectiveness of other therapeutic agents and is a promising area of research.

Antiangiogenesis

The compound blocks the formation of endothelial cell cords induced by growth factors such as VEGF, EGF, and FGF . However, it does not block acute growth factor receptor signaling or induce apoptosis in primary endothelial cells, which is a distinct advantage over other antiangiogenic agents.

Broad Spectrum of Activity

Tasisulam sodium has demonstrated a broad range of activity against 60 tumor cell lines, including leukemia, melanoma, NSCLC, colon, ovarian, renal, and breast cancers . This wide spectrum of activity makes it a versatile agent in oncology research.

Combination Therapy

Interestingly, tasisulam sodium has shown potential when used in combination with other treatments. For example, the combination of tasisulam and sunitinib significantly delayed the growth of the Caki-1 renal cell carcinoma model . This suggests that tasisulam could be an important component of combination therapy regimens.

Endothelial Cell Migration

In the context of endothelial cell migration, tasisulam sodium has been assessed for its effects on human umbilical vein endothelial cell (HUVEC) migration . Understanding its impact on endothelial cells can lead to insights into its role in tumor angiogenesis and metastasis.

Mécanisme D'action

Target of Action

Tasisulam sodium, also known as LY573636-sodium, is a small molecule antitumor agent . It primarily targets cells in the G2-M phase of the cell cycle, leading to an increase in the proportion of cells with 4N DNA content and phospho-histone H3 expression . This results in G2-M accumulation and subsequent apoptosis .

Mode of Action

Tasisulam sodium induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .

Biochemical Pathways

The primary biochemical pathway affected by tasisulam sodium is the intrinsic apoptosis pathway . This pathway is triggered by various cellular stresses, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are proteases that initiate cell death . Tasisulam sodium also affects angiogenesis, the process by which new blood vessels form from pre-existing ones .

Pharmacokinetics

Tasisulam sodium exhibits a biexponential disposition with a predicted distribution half-life of 0.3 hours to 2.8 hours and a median terminal elimination half-life of 10 days . This long half-life is likely due to its high-affinity albumin binding . The pharmacokinetic analysis indicated that Cmax negatively correlates with lean body weight (LBW) . Therefore, the dosing regimen was revised using a LBW-based algorithm targeting a specific Cmax .

Result of Action

The molecular effects of tasisulam sodium include the induction of apoptosis and the inhibition of mitotic progression . At the cellular level, tasisulam sodium causes an increase in the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also inhibits neovascularization and induces vascular normalization .

Action Environment

The action of tasisulam sodium can be influenced by environmental factors such as the presence of growth factors and the cellular environment . For instance, tasisulam sodium blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . This suggests that the efficacy of tasisulam sodium may be influenced by the presence of these growth factors in the tumor microenvironment .

Propriétés

IUPAC Name

sodium;(5-bromothiophen-2-yl)sulfonyl-(2,4-dichlorobenzoyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO3S2.Na/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14;/h1-5H,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOHXVDKRMWUQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)[N-]S(=O)(=O)C2=CC=C(S2)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrCl2NNaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

519055-63-1
Record name Tasisulam sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TASISULAM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3955SHR9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasisulam sodium
Reactant of Route 2
Tasisulam sodium
Reactant of Route 3
Reactant of Route 3
Tasisulam sodium
Reactant of Route 4
Reactant of Route 4
Tasisulam sodium
Reactant of Route 5
Tasisulam sodium
Reactant of Route 6
Tasisulam sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.